B1576762 Prepromelittin-related peptide

Prepromelittin-related peptide

Cat. No.: B1576762
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Biologically Active Peptides and Their Precursor Forms

Biologically active peptides are a diverse class of molecules that play crucial roles as signaling molecules in multicellular organisms, acting as hormones, neuromodulators, and growth factors. nih.gov These peptides are typically synthesized as larger, inactive precursor proteins known as pro-proteins or prepro-proteins. nih.govroyalsocietypublishing.org This precursor strategy serves several vital functions, including the correct folding, stabilization, and transport of the peptide to the appropriate cellular compartments for processing and secretion. royalsocietypublishing.orgnih.gov

The journey from a precursor to a bioactive peptide involves a series of post-translational modifications, primarily limited proteolysis, where specific enzymes cleave the precursor at designated sites. royalsocietypublishing.org This process can be complex, sometimes yielding multiple distinct bioactive peptides from a single precursor molecule. nih.gov While many precursors are biologically inert, some, particularly membrane-anchored ones, can exhibit their own biological activities. nih.gov The study of these precursor forms and their processing is fundamental to understanding the regulation and function of the final active peptides. royalsocietypublishing.org

The field of peptide research has a rich history, beginning with the study of peptide hormones like insulin (B600854) in the early 20th century. patsnap.combiochempeg.com Key advancements, such as the chemical synthesis of oxytocin (B344502) and vasopressin in the 1950s and the development of solid-phase peptide synthesis in the 1960s, have significantly propelled the field forward. patsnap.combiochempeg.com Today, research continues to uncover the vast array of bioactive peptides and their precursors, with significant interest in their therapeutic potential. cabidigitallibrary.orgnih.gov

Contextualizing Prepromelittin-related Peptides within Endogenous Peptide Research

Endogenous peptide research focuses on the identification, characterization, and functional analysis of peptides produced by an organism. researchgate.net This field has evolved from focusing on classical peptide hormones to exploring a wide range of peptides with diverse functions, including antimicrobial and immunomodulatory roles. cabidigitallibrary.orgacs.org The study of Prepromelittin-related peptides fits squarely within this context, representing a fascinating example of how organisms produce potent, cytotoxic peptides in a controlled manner.

Prepromelittin is the inactive precursor of melittin (B549807), the primary toxic component of honeybee venom. nih.govmdpi.com The synthesis of melittin as a preproprotein is a protective mechanism for the producing cell, preventing the lytic activity of the mature peptide until it is safely secreted. nih.gov The prepromelittin molecule contains a signal peptide that directs it for secretion, a pro-region, and the C-terminal melittin sequence. pnas.org

Interestingly, peptides with sequence similarity to melittin have also been discovered in the skin of certain frog species, such as Rana sakuraii and Rana tagoi. nih.gov However, detailed molecular studies have revealed that the gene structure of these amphibian melittin-related peptide precursors is markedly different from that of honeybee prepromelittin. nih.gov This suggests that the frog and bee peptides are not orthologous (descended from a common ancestor) and likely represent an instance of convergent evolution, where similar functional molecules have arisen independently. This highlights a key area of inquiry within endogenous peptide research: understanding the evolutionary origins and diversification of bioactive peptides.

Fundamental Academic Questions Pertaining to Prepromelittin-related Peptide Biology

The study of Prepromelittin-related peptides has been driven by several fundamental academic questions aimed at understanding the molecular mechanisms governing their synthesis, transport, and processing. One of the central questions has been how the highly cytotoxic melittin peptide is safely produced and secreted without harming the host cell. This led to the discovery and characterization of its precursor, prepromelittin.

A significant area of research has focused on the import of honeybee prepromelittin into the endoplasmic reticulum (ER), the gateway to the secretory pathway. A key question was how this small precursor protein bypasses the well-established signal recognition particle (SRP) and docking protein system, which is typically required for the translocation of proteins into the ER. nih.gov Research has shown that the small size of prepromelittin is a critical factor in its ability to be imported independently of the SRP/docking protein system. nih.gov

Another fundamental question revolves around the structural features of prepromelittin that are essential for its membrane insertion. nih.gov Studies have revealed the importance of a balance between negatively and positively charged amino acid clusters within the precursor for successful membrane translocation. nih.gov Furthermore, the energy requirements for this process have been investigated, with studies showing a dependency on ATP for the membrane insertion of prepromelittin derivatives. nih.gov These investigations into the molecular biology of prepromelittin have provided valuable insights into alternative protein translocation pathways and the intricate mechanisms that have evolved to handle the production of toxic peptides.

Detailed Research Findings

The following interactive tables provide detailed information on various Prepromelittin-related peptides that have been identified and characterized in scientific literature.

Table 1: Prepromelittin-related Peptides from Amphibian Sources

Peptide Name Source Organism UniProt Entry Sequence Sequence Length Biological Activity
This compound Rana tagoi (Tago frog) bicnirrh.res.in A7BJK6 bicnirrh.res.in AIGSILGALAKGLPTLISWIKNR bicnirrh.res.in 23 bicnirrh.res.in Antibacterial, Antifungal, Anticancer bicnirrh.res.in
This compound Rana sakuraii (Japanese brown frog) cpu-bioinfor.org A7BJK5 cpu-bioinfor.org VIGSILGALASGLPTLISWIKNR cpu-bioinfor.org 23 cpu-bioinfor.org Antimicrobial, Antibacterial, Antifungal cpu-bioinfor.org
Prepromelittin-RA1 peptide Odorrana andersonii (Golden crossband frog) E3SZK1 MFTMKKSLLLLFFLGTISLSLCQEERDANEEEENGGEVKEEEKRRIGSFLGALASKLPTLISWIKNRG 68 Not specified

Table 2: Antimicrobial Activity of Prepromelittin-related Peptides

Peptide Target Organism MIC (µM) Reference
This compound (Rana tagoi) Staphylococcus aureus 3.5 bicnirrh.res.in
Escherichia coli 20 bicnirrh.res.in
Candida albicans 19 bicnirrh.res.in
This compound (Rana sakuraii) Staphylococcus aureus 6 cpu-bioinfor.org
Escherichia coli 25 cpu-bioinfor.org

Properties

bioactivity

Antibacterial, Antifungal

sequence

VIGSILGALASGLPTLISWIKNR

Origin of Product

United States

Q & A

Basic Question

  • Solubility : Test solvents (e.g., PBS, acetic acid) via serial dilution and centrifuge at 10,000×g to detect precipitation. Use dynamic light scattering (DLS) to assess aggregation .
  • Stability : Conduct time-course experiments at 4°C, 25°C, and 37°C with HPLC monitoring. Add stabilizers like trehalose or EDTA for metal-sensitive peptides .

Advanced Considerations
For long-term stability, employ accelerated degradation studies (e.g., 40°C/75% RH) and model shelf-life using Arrhenius equations. For in vivo delivery, design lipid nanoparticle (LNP) formulations or PEGylation strategies, validated via pharmacokinetic profiling in rodent models .

What are best practices for ensuring reproducibility in this compound research across labs?

Basic Question

  • Documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Publish full protocols, including raw HPLC/MS traces and exact buffer compositions .
  • Reagent validation : Use certified reference materials (CRMs) for calibration and share peptide aliquots between labs to control for synthesis variability .

Advanced Considerations
Establish collaborative consortia to harmonize methods, such as shared SOPs for cross-species reactivity testing (e.g., ELISA validation in human, murine, and zebrafish models) . Leverage blockchain platforms for immutable data logging in multi-center studies.

How can researchers address species-specific reactivity when extrapolating this compound findings to human physiology?

Basic Question

  • In vitro models : Use human cell lines (e.g., HEK293 or iPSC-derived neurons) for initial screening. Cross-validate in primary cells to avoid clonal artifacts .
  • In vivo models : Select transgenic mice expressing human orthologs of target receptors. Include negative controls (e.g., receptor knockout models) .

Advanced Considerations
Develop organ-on-chip systems with humanized microenvironments to study peptide interactions in tissue-specific contexts. Apply phylogenetic analysis to identify conserved binding domains across species, guiding mutagenesis studies to test functional conservation .

What analytical strategies minimize uncertainty in quantifying this compound in complex biological matrices?

Basic Question

  • Sample preparation : Use acid-organic extraction (e.g., TFA/acetonitrile) to isolate peptides from plasma/tissue. Include protease inhibitors and speed-vac concentration .
  • Quantification : Employ LC-MS/MS with stable isotope-labeled internal standards (SILIS) to correct for matrix effects .

Advanced Considerations
For trace-level detection, implement immunoaffinity enrichment (e.g., anti-peptide antibodies coupled to magnetic beads) paired with high-resolution MS (Orbitrap). Validate assays per FDA guidelines for sensitivity (LOQ < 1 ng/mL) and precision (CV <15%) .

How can computational tools enhance the study of this compound interactions with target receptors?

Basic Question

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model peptide-receptor binding. Validate with mutagenesis data (e.g., alanine scanning) .
  • Sequence analysis : Apply BLAST or Clustal Omega to identify conserved motifs in prepropeptide homologs .

Advanced Considerations
Integrate machine learning (e.g., AlphaFold-Multimer) to predict interaction hotspots. Train models on structural databases (e.g., PDB) and validate via single-molecule force spectroscopy (AFM) .

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